rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18127766
InChI: InChI=1S/C16H14N2O3S/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21)/t13-/m1/s1
SMILES:
Molecular Formula: C16H14N2O3S
Molecular Weight: 314.4 g/mol

rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid

CAS No.:

Cat. No.: VC18127766

Molecular Formula: C16H14N2O3S

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoicacid -

Specification

Molecular Formula C16H14N2O3S
Molecular Weight 314.4 g/mol
IUPAC Name (2R)-3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoic acid
Standard InChI InChI=1S/C16H14N2O3S/c19-15(14-6-3-7-22-14)18-13(16(20)21)8-10-9-17-12-5-2-1-4-11(10)12/h1-7,9,13,17H,8H2,(H,18,19)(H,20,21)/t13-/m1/s1
Standard InChI Key VNGXKEANYZLWEY-CYBMUJFWSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C3=CC=CS3
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CS3

Introduction

Molecular Structure and Stereochemical Features

Heterocyclic Core Components

The molecule integrates two aromatic systems:

  • Indole Moiety: A bicyclic structure comprising a benzene ring fused to a pyrrole ring. The indole group is substituted at the 3-position, a common site for bioactive interactions in natural products and pharmaceuticals .

  • Thiophene Ring: A sulfur-containing five-membered heterocycle linked via a formamido group (-NH-C(=O)-) to the central carbon backbone. Thiophene derivatives are known for their metabolic stability and electronic properties, which enhance binding affinity in drug-receptor interactions.

The stereocenter at the C2 position (RR-configuration) influences the molecule’s three-dimensional orientation, critical for chiral recognition in biological systems. The propanoic acid terminus provides a carboxylic acid group (-COOH\text{-COOH}), facilitating solubility and ionic interactions under physiological conditions.

Key Structural Identifiers

PropertyValue
IUPAC Name(2R)-3-(1H-indol-3-yl)-2-(thiophene-2-carbonylamino)propanoic acid
SMILESC1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C3=CC=CS3\text{C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)C3=CC=CS3}
InChIKeyVNGXKEANYZLWEY-CYBMUJFWSA-N\text{VNGXKEANYZLWEY-CYBMUJFWSA-N}

Comparative Analysis with Structural Analogues

Hydroxy vs. Formamido Substituents

Compared to (2R)-2-hydroxy-3-(1H-indol-3-yl)propanoic acid , the replacement of the hydroxyl group with a thiophene-formamido moiety enhances lipophilicity and target selectivity. While the hydroxy variant exhibits moderate antioxidant activity, the formamido derivative’s extended conjugation improves π-π stacking interactions with aromatic residues in enzyme binding pockets .

CompoundFunctional GroupBioactivity Highlight
(2R)-2-hydroxy-3-(1H-indol-3-yl)propanoic acidHydroxylAntioxidant, microbial metabolism
rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acidFormamido-thiopheneAnticancer, enzyme inhibition

Challenges and Future Directions

Optimization Barriers

  • Metabolic Stability: The thiophene ring may undergo oxidative metabolism, necessitating structural shielding via fluorination or methyl substitution.

  • Stereochemical Purity: Scalable enantioselective synthesis remains a hurdle, with current racemic mixtures requiring costly chromatographic separation.

Therapeutic Horizons

  • Combinatorial Libraries: Generating analogues with varied acyl groups (e.g., pyridine, furan) to explore structure-activity relationships.

  • Targeted Delivery: Conjugation to nanoparticle carriers to enhance tumor-specific uptake and reduce off-target effects.

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